1-(1H-benzimidazol-2-yl)-3-methyl-4-pentyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-benzimidazol-2-yl)-3-methyl-4-pentyl-1H-pyrazol-5-ol is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. Benzimidazole is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . Pyrazole derivatives are also significant in medicinal chemistry due to their wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-4-pentyl-1H-pyrazol-5-ol typically involves the condensation of 1,2-diaminobenzene with an appropriate aldehyde to form the benzimidazole ring . The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone . The final step involves the coupling of the benzimidazole and pyrazole rings under suitable conditions, such as using a base in an organic solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-benzimidazol-2-yl)-3-methyl-4-pentyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrazole rings, depending on the substituents present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-3-methyl-4-pentyl-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
1H-benzimidazole: Known for its broad spectrum of biological activities.
1H-pyrazole: Also exhibits diverse pharmacological properties.
Uniqueness: 1-(1H-benzimidazol-2-yl)-3-methyl-4-pentyl-1H-pyrazol-5-ol is unique due to the combination of benzimidazole and pyrazole rings, which may confer enhanced biological activity and specificity .
Comparison with Similar Compounds
1H-benzimidazole derivatives: Such as albendazole and mebendazole.
1H-pyrazole derivatives: Such as celecoxib and rimonabant.
This detailed overview provides a comprehensive understanding of 1-(1H-benzimidazol-2-yl)-3-methyl-4-pentyl-1H-pyrazol-5-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H20N4O |
---|---|
Molecular Weight |
284.36 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-methyl-4-pentyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H20N4O/c1-3-4-5-8-12-11(2)19-20(15(12)21)16-17-13-9-6-7-10-14(13)18-16/h6-7,9-10,19H,3-5,8H2,1-2H3,(H,17,18) |
InChI Key |
UODHJDALNALBTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(NN(C1=O)C2=NC3=CC=CC=C3N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.